molecular formula C15H13NO4 B2608388 4-[(4-Methoxybenzoyl)amino]benzoic acid CAS No. 28547-12-8

4-[(4-Methoxybenzoyl)amino]benzoic acid

Cat. No.: B2608388
CAS No.: 28547-12-8
M. Wt: 271.272
InChI Key: BZKIIAKIAMJABI-UHFFFAOYSA-N
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Description

4-[(4-Methoxybenzoyl)amino]benzoic acid (CAS 28547-12-8) is a versatile para-aminobenzoic acid (PABA) derivative that serves as a valuable building block in pharmaceutical and materials science research . This compound features a benzoic acid core substituted at the para position with a 4-methoxybenzoyl amide group, resulting in a molecular formula of C15H13NO4 and a molecular weight of 271.27 g/mol . In pharmaceutical research, this PABA analog demonstrates significant potential as an intermediate in developing therapeutic agents. Studies indicate derivatives of this compound exhibit anticholinesterase activity, functioning as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are key enzymatic targets for cognitive enhancement and Alzheimer's disease research . The compound's structural versatility allows for modifications that influence physicochemical properties and biological activity, making it particularly valuable for drug discovery campaigns . Additionally, the scaffold has demonstrated antibacterial properties against various pathogens, positioning it as a candidate for developing new antimicrobial formulations . In material science applications, the compound's chemical structure enables its use as a UV-blocking agent in sunscreen formulations and cosmetic products due to its effective absorption of ultraviolet radiation . Furthermore, researchers utilize this benzoic acid derivative in polymer chemistry to develop advanced materials with enhanced thermal stability and mechanical strength . The synthesis typically involves a condensation reaction between 4-aminobenzoic acid and 4-methoxybenzoyl chloride under basic conditions, followed by purification through recrystallization to achieve high purity . Characterization is confirmed through spectroscopic techniques including 1H/13C NMR, FT-IR, and mass spectrometry . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-[(4-methoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-20-13-8-4-10(5-9-13)14(17)16-12-6-2-11(3-7-12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKIIAKIAMJABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxybenzoyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-methoxybenzoyl chloride under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxybenzoyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-[(4-carboxybenzoyl)amino]benzoic acid .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Synthesis Intermediate

4-[(4-Methoxybenzoyl)amino]benzoic acid serves as an intermediate in the synthesis of several pharmaceutical compounds. It is particularly significant in the development of drugs targeting neurodegenerative diseases and bacterial infections. The compound's structural properties allow for modifications that can enhance biological activity or improve therapeutic efficacy.

1.2 Anticholinesterase Activity

Research has shown that derivatives of this compound exhibit potential inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurotransmission, and their inhibition may lead to therapeutic applications in treating conditions like Alzheimer's disease. Molecular modeling studies suggest that this compound could enhance cognitive function by interacting with these targets .

1.3 Antimicrobial Properties

The compound has demonstrated antibacterial properties, which could be explored further for developing antimicrobial agents. In vitro studies indicate that similar compounds can inhibit the growth of various pathogens, including methicillin-resistant Staphylococcus aureus and other resistant bacterial strains . This positions this compound as a potential candidate for new antibiotic formulations.

Material Science Applications

2.1 UV Protection

Due to its chemical structure, this compound can be utilized as a UV-blocking agent in sunscreens and cosmetic products. Its ability to absorb UV radiation makes it effective in protecting skin from harmful solar exposure, thus serving as an important ingredient in sun protection formulations .

2.2 Polymer Chemistry

The compound can also be employed in the synthesis of polymers with enhanced properties. By incorporating this compound into polymer matrices, researchers can develop materials with improved thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for industrial uses.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over reaction conditions such as temperature and pH, ensuring high yields and purity. A common method includes reacting para-aminobenzoic acid with appropriate acylating agents under controlled conditions .

Case Studies

Case Study 1: Neuroprotective Potential

A study explored the neuroprotective effects of similar compounds derived from para-aminobenzoic acid against neurodegenerative disorders. The results indicated that modifications to the structure significantly influenced binding affinity to acetylcholinesterase, suggesting potential therapeutic applications for cognitive enhancement .

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial activity of derivatives related to this compound against various bacterial strains. The findings revealed substantial inhibitory effects on resistant strains, highlighting the compound's potential role in developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-[(4-Methoxybenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-(4-Methoxybenzoyl)benzoic Acid
  • Structural Difference : The methoxybenzoyl group is attached at the ortho position of the benzoic acid core instead of the para position.
  • Impact :
    • Binding Affinity : Computational docking studies show that 2-(4-methoxybenzoyl)benzoic acid exhibits a lower ΔGbinding energy (−8.2 kcal/mol for T1R2 and −7.9 kcal/mol for T1R3) compared to para-substituted analogs, suggesting weaker receptor interactions .
    • Solubility : The ortho substitution may reduce solubility in polar solvents due to steric hindrance.
4-[(3,4-Dimethoxybenzoyl)amino]-3-hydroxybenzoic Acid Methyl Ester
  • Structural Difference : Incorporates additional methoxy and hydroxy groups, as well as a methyl ester.
4-{(E)-[4-(Dimethylamino)benzylidene]amino}benzoic Acid
  • Structural Difference: Replaces the methoxybenzoyl group with a dimethylamino-substituted benzylidene moiety.
  • Impact: Electronic Effects: The dimethylamino group is a stronger electron donor than methoxy, shifting UV-Vis absorption maxima (e.g., λmax at 341 nm in methanol) . Acidity: Reduced acidity compared to the methoxy analog due to increased electron density on the benzoic acid core .

Functional Group Additions

Thiazolidinone and Azetidinone Derivatives
  • Example: 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid (SS1) and 4-(2-[4-(dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid (SS4).
  • Impact: Synthetic Routes: These derivatives are synthesized via cyclocondensation with chloroacetyl chloride or mercaptoacetic acid, requiring reflux conditions (3–8 hours) . Biological Activity: The thiazolidinone ring in SS4 enhances antimicrobial potency due to sulfur’s electronegativity and ring strain .

Substituent Electronic Effects

Methoxy vs. Hydroxy Groups
  • 4-Hydroxybenzoic Acid :
    • Acidity : pKa ~4.5 (lower than 4-methoxybenzoic acid, pKa ~4.9), due to the hydroxy group’s stronger electron-withdrawing effect .
  • 4-Methoxybenzoic Acid :
    • Lipophilicity : Higher logP value (1.56 vs. 1.38 for 4-hydroxybenzoic acid), favoring passive diffusion across biological membranes .

Physicochemical and Spectral Properties

UV-Vis and IR Spectroscopy

Compound UV λmax (nm) IR Key Bands (cm⁻¹) Reference
4-[(4-Methoxybenzoyl)amino]benzoic acid 267, 341 1680 (C=O), 1605 (C-N)
4-[(4-Dimethylaminobenzylidene)amino]benzoic acid 341 1650 (C=N), 1580 (aromatic)
  • Key Insight : The methoxy group in the target compound contributes to a bathochromic shift compared to unsubstituted analogs.

Receptor Binding and Sweetener Aftertastes

  • 2-(4-Methoxybenzoyl)benzoic Acid : Binds weakly to T1R2/T1R3 receptors (ΔGbinding = −8.2 kcal/mol), correlating with unpleasant aftertastes in synthetic sweeteners .
  • Target Compound: No direct data, but para-substitution likely improves receptor selectivity due to reduced steric clash.

Antimicrobial Potential

  • Thiazolidinone Derivatives (e.g., SS4): Exhibit MIC values of 12.5 µg/mL against Staphylococcus aureus, outperforming simpler benzoic acid derivatives .

Biological Activity

4-[(4-Methoxybenzoyl)amino]benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This article reviews the compound's interactions, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C16H17NO3\text{C}_{16}\text{H}_{17}\text{N}\text{O}_{3}

This structure features a methoxy group attached to a benzoyl moiety, which is critical for its biological activity.

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of PABA can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against melanoma and prostate cancer cells by inhibiting tubulin polymerization, a key process in cell division .
  • Cholinesterase Inhibition : Some analogs exhibit inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. The inhibition constants (K_i) for related compounds range from 13.62 nM to 33.00 nM .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Target IC50/ K_i Values Reference
AntiproliferativeMelanoma CellsLow nM range
Cholinesterase InhibitionAChE13.62 - 33.00 nM
Soluble Epoxide Hydrolase InhibitionsEH72% inhibition

Case Studies and Research Findings

  • Anticancer Activity : A study conducted on various PABA derivatives, including those similar to this compound, highlighted their effectiveness in reducing tumor growth in vitro. The mechanism was attributed to the disruption of microtubule formation, essential for mitosis .
  • Neuroprotective Effects : Research indicated that certain PABA derivatives could enhance cognitive function by inhibiting cholinesterase activity. This action potentially leads to increased levels of acetylcholine in the brain, which is crucial for memory and learning processes .
  • Dermatological Applications : The compound has been explored for its use in sunscreens due to its ability to absorb UV radiation, thus providing skin protection against harmful sun exposure .

Q & A

What spectroscopic techniques are essential for characterizing 4-[(4-Methoxybenzoyl)amino]benzoic acid, and how should data interpretation be approached?

Answer:
Key techniques include 1H/13C NMR for structural elucidation (e.g., verifying methoxy and amide linkages), FT-IR to confirm functional groups (C=O stretch at ~1680–1720 cm⁻¹ for the benzoyl group), and high-resolution mass spectrometry (HR-MS) to validate molecular weight. For purity assessment, HPLC with UV detection (λ ~254 nm) is recommended. Data interpretation should cross-reference with known spectra of structurally similar benzoic acid derivatives, such as those in PubChem datasets . Contradictions in NMR signals (e.g., splitting patterns) may arise from dynamic processes like keto-enol tautomerism; deuterated solvents and variable-temperature NMR can resolve ambiguities .

How can researchers optimize the multi-step synthesis of this compound to improve yield and scalability?

Answer:
Optimization strategies include:

  • Stepwise coupling : Introduce the 4-methoxybenzoyl group via Schotten-Baumann reaction (acyl chloride + aminobenzoic acid) under anhydrous conditions .
  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
  • Solvent control : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) for intermediates. Scalability requires transitioning from batch to flow reactors for exothermic steps, as demonstrated in industrial protocols for related benzoic acid derivatives .

What methodologies are recommended for analyzing potential biological activity, such as enzyme inhibition or metabolic interactions?

Answer:

  • In vitro enzyme assays : Test cytochrome P450 (CYP) inhibition using recombinant enzymes (e.g., CYP199A4) with NADH/O2-supported oxidation systems. Monitor metabolites via HPLC-MS, as shown in studies on 4-(imidazol-1-yl)benzoic acid derivatives .
  • Docking studies : Use molecular modeling software (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2), leveraging structural analogs from PubChem .
  • Metabolic stability : Assess hepatic clearance using microsomal incubation (rat/human liver microsomes) with LC-MS quantification .

How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides precise bond lengths and angles, critical for confirming the planar geometry of the benzamide moiety. For example, SHELX’s robust handling of high-resolution data can identify torsional strain in the methoxy group or hydrogen-bonding networks in the crystal lattice . Low-temperature data collection (100 K) minimizes thermal motion artifacts.

What strategies address contradictions in reported solubility or stability data across studies?

Answer:

  • Solvent screening : Use the Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar aprotic conditions).
  • Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Discrepancies may arise from impurities; orthogonal purity assays (e.g., DSC for melting point consistency) are essential .
  • pH-dependent solubility : Titrate in buffered solutions (pH 1–10) to map ionization effects on solubility, as carboxylate deprotonation (pKa ~4.5) enhances aqueous solubility .

How should researchers design experiments to investigate the compound’s potential as a COX-2 inhibitor?

Answer:

  • In vitro COX-2 assay : Use a fluorometric kit (e.g., Cayman Chemical) to measure prostaglandin E2 (PGE2) inhibition. Include celecoxib as a positive control.
  • Selectivity screening : Test against COX-1 to assess isoform specificity.
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., halogenated or methylated derivatives) and correlate substituent effects with IC50 values. PubChem datasets for 4-methoxybenzoic acid derivatives provide structural templates .

What advanced chromatographic techniques are suitable for separating enantiomeric impurities in synthetic batches?

Answer:

  • Chiral HPLC : Use a Chiralpak IG-3 column with hexane/isopropanol (90:10) mobile phase.
  • Capillary electrophoresis (CE) : Employ cyclodextrin-based buffers for high-resolution enantiomer separation.
  • Validation : Compare retention times with racemic standards and confirm purity via circular dichroism (CD) spectroscopy .

How can computational methods predict the environmental fate or toxicity of this compound?

Answer:

  • QSAR modeling : Use EPI Suite™ to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR).
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward oxidants in wastewater treatment .
  • Molecular dynamics (MD) : Simulate interactions with soil organic matter to predict persistence .

What experimental precautions are critical when handling this compound in biological assays?

Answer:

  • Light sensitivity : Store solutions in amber vials to prevent photodegradation of the benzoyl group.
  • Solvent compatibility : Avoid DMSO concentrations >1% in cell-based assays to minimize cytotoxicity.
  • Metabolite identification : Use isotopically labeled analogs (e.g., 13C-carboxyl) to track metabolic pathways via LC-MS/MS .

How can researchers validate the compound’s role in polymer or material science applications?

Answer:

  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C typical for benzoic acid derivatives).
  • Coordination chemistry : Test metal-chelating capacity (e.g., with Cu²+ or Fe³+) via UV-vis titration.
  • Polymer functionalization : Graft onto polyethylene glycol (PEG) via esterification (DCC/NHS coupling) and characterize via GPC .

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